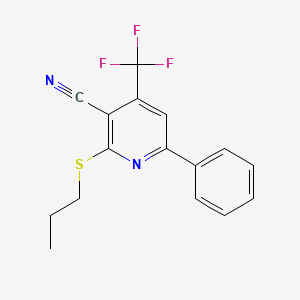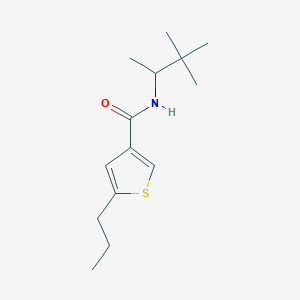![molecular formula C17H15Cl2N5S B4578361 5-(2,4-dichlorophenyl)-4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4578361.png)
5-(2,4-dichlorophenyl)-4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazole derivatives, including those similar to the target compound, typically involves cyclization reactions and condensation with various aldehydes. A notable synthesis pathway involves the cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde to form Schiff bases. This process highlights the versatility of triazole synthesis, allowing for the incorporation of various substituents to tailor the compound's properties (Singh & Kandel, 2013).
Molecular Structure Analysis
Crystal structure analysis of triazole derivatives has provided insights into their molecular configurations. For instance, studies on compounds with similar structures to our target molecule reveal complex molecular geometries, with triazole rings exhibiting planar arrangements and forming dihedral angles with attached phenyl rings. Such analyses are crucial for understanding the compound's reactivity and interaction potential (Ding et al., 2009).
Chemical Reactions and Properties
Triazole compounds participate in various chemical reactions, including corrosion inhibition and metal complexation. Their ability to act as ligands for metal ions such as Zn(II), Hg(II), and Pd(II) demonstrates their chemical versatility. Furthermore, the corrosion inhibition properties of triazole derivatives on stainless steel highlight their potential applications in material protection (Shet et al., 2020).
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
Compounds derived from 5-(2,4-dichlorophenyl)-4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3-thiol have demonstrated significant antibacterial and antifungal properties. For example, the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including derivatives of this chemical structure, has shown promising antibacterial activity against pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, as well as antifungal activity against Candida albicans (Mistry & Desai, 2006).
Antimicrobial Activities
The synthesis of new 1,2,4-triazole derivatives has been directed towards evaluating their antimicrobial effectiveness. Studies have found that some of these derivatives possess good to moderate activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2010).
Corrosion Inhibition
Triazole-based Schiff bases derived from this compound have been investigated for their corrosion inhibitory effects on different metals in corrosive environments. Research has demonstrated that these compounds are effective corrosion inhibitors for maraging steel and 316 stainless steel in acidic mixtures, attributing their efficiency to the formation of a protective layer on the metal surface (Mary et al., 2021; Nandini et al., 2021).
Antitumor Activities
Investigations into the antitumor activities of 1,2,4-triazole derivatives, including the compound , have shown promising results. These studies suggest that such compounds could be explored further for their potential uses in cancer therapy, given their ability to inhibit tumor growth in certain models (El-Moneim et al., 2011).
Eigenschaften
IUPAC Name |
3-(2,4-dichlorophenyl)-4-[[4-(dimethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5S/c1-23(2)13-6-3-11(4-7-13)10-20-24-16(21-22-17(24)25)14-8-5-12(18)9-15(14)19/h3-10H,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAWKGJXYBOXFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



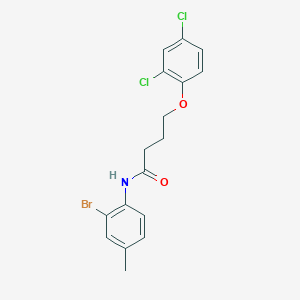
![N-[4-(aminosulfonyl)phenyl]-3-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide](/img/structure/B4578293.png)
![methyl 2-[(3,4-dimethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4578311.png)
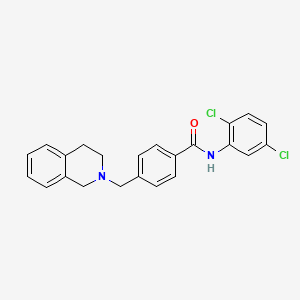
![3-ethyl-N-[5-(1-ethylpentyl)-1,3,4-thiadiazol-2-yl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4578323.png)
![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-{[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4578327.png)
![2-{3-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B4578335.png)
![2,6-di-tert-butyl-4-[(2,3,5,6-tetrachloropyridin-4-yl)thio]phenol](/img/structure/B4578343.png)
![N-[4-(aminosulfonyl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B4578369.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-chlorophenyl)urea](/img/structure/B4578371.png)
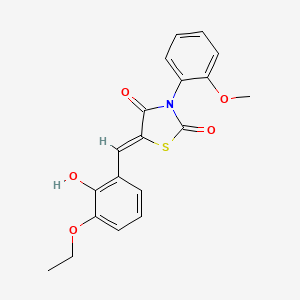
![N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4578387.png)
